molecular formula C30H54ClN3O6 B13889543 5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride

Cat. No.: B13889543
M. Wt: 588.2 g/mol
InChI Key: BSJUIBZAXCXFMZ-UHFFFAOYSA-N
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Description

Aliskiren hydrochloride is a direct renin inhibitor used primarily for the treatment of hypertension. It is the first drug in its class and was developed by Speedel and Novartis. Aliskiren hydrochloride works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aliskiren hydrochloride involves multiple steps, including the preparation of intermediates and their subsequent conversion to the final product. One of the synthetic routes involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For instance, a process for preparing aliskiren and its intermediates has been documented, which includes the use of various organic solvents and reaction conditions .

Industrial Production Methods

Industrial production of aliskiren hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Aliskiren hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the chemical reactions of aliskiren hydrochloride include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of aliskiren hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Aliskiren hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of renin inhibitors and their chemical properties.

    Biology: It is used to study the renin-angiotensin-aldosterone system and its role in regulating blood pressure.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypertension and other cardiovascular conditions.

    Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Aliskiren hydrochloride exerts its effects by inhibiting the enzyme renin, which is responsible for the conversion of angiotensinogen to angiotensin I. By blocking this step, aliskiren hydrochloride reduces the formation of angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.

    Amlodipine: A calcium channel blocker used to treat hypertension and angina.

Uniqueness of Aliskiren Hydrochloride

Aliskiren hydrochloride is unique in its mechanism of action as a direct renin inhibitor, which sets it apart from other antihypertensive agents like ACE inhibitors and calcium channel blockers. Its ability to directly inhibit renin provides a novel approach to managing hypertension .

Properties

IUPAC Name

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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